N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide is a chemical compound characterized by its unique structure, which integrates a benzyl group, a piperazine ring, and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. Its derivatives have been explored for biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications.
N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide belongs to the class of piperazine derivatives. Piperazines are a group of organic compounds that are often investigated for their biological activities, including antipsychotic and anticonvulsant effects.
The synthesis of N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide can be achieved through several methods:
N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide has a complex molecular structure that can be represented as follows:
This structure includes:
Key structural data includes:
N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide can participate in various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess conversion rates and purity .
The pharmacological action of N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide is hypothesized to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Key physical properties include:
Chemical properties encompass:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed for characterization .
N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide has potential applications in:
Piperazine derivatives have evolved from their initial applications into cornerstone scaffolds in central nervous system (CNS) drug design. The piperazine ring itself—a six-membered heterocycle with two nitrogen atoms—emerged as a pharmacophoric element in the mid-20th century. Early studies recognized its capacity to enhance molecular interactions with neurological targets due to its balanced basicity and conformational flexibility [9]. This led to its incorporation into diverse therapeutic agents, including antihistamines, antipsychotics, and antidepressants. The molecular versatility of piperazine allows for strategic modifications at both nitrogen atoms, facilitating the tuning of receptor affinity, solubility, and blood-brain barrier permeability [9]. By the 1990s, piperazine-containing compounds dominated approximately 20% of commercially available small-molecule CNS drugs, underscoring their pharmaceutical significance [9]. Against this backdrop, N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide (CAS 685137-44-4) was developed as part of targeted efforts to exploit piperazine’s "privileged structure" status for novel neurological agents. Its design specifically integrates the cinnamyl moiety—inspired by natural product chemistry—to augment binding interactions with monoamine receptors implicated in mood and cognition regulation [9].
N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide (molecular formula: C₂₂H₂₇N₃O; molecular weight: 349.47 g/mol) exemplifies rational structural hybridization. Its architecture combines three pharmacologically relevant subunits:
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3) enhances stereoselective target interactions [3] [6]. Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor | Pharmacological Relevance |
|---|---|---|
| Molecular Formula | C₂₂H₂₇N₃O | Balanced carbon/nitrogen ratio for CNS penetration |
| Molecular Weight | 349.47 g/mol | Within optimal range for blood-brain barrier transit |
| LogP (Predicted) | ~3.2 | Moderate lipophilicity for membrane permeability |
| Hydrogen Bond Acceptors | 4 (2×N piperazine, 1×O amide, 1×N amide) | Facilitates target binding |
| Rotatable Bonds | 8 | Conformational flexibility for receptor adaptation |
Synthetic routes typically follow a three-step sequence:
Purification employs silica gel chromatography (ethyl acetate/hexane), with structural validation via NMR and high-resolution mass spectrometry. Key NMR shifts include cinnamyl vinyl protons (δ 6.2–6.8 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) [3].
Structure-Activity Relationship (SAR) Insights:
The structural design of N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide directly addresses pharmacological requirements for CNS activity:
Receptor Multi-Targeting: Piperazine derivatives exhibit innate affinity for dopaminergic and serotonergic receptors. In vitro studies confirm this compound’s binding to dopamine D₂ receptors (IC₅₀ = 120 nM) and partial agonism at serotonin 5-HT₁ₐ receptors (40% efficacy relative to serotonin) [3]. This dual engagement aligns with established mechanisms for anxiolytic and antidepressant effects, where simultaneous modulation of dopamine and serotonin pathways can synergistically regulate mood and cognition [9].
Blood-Brain Barrier Penetration: The molecule’s calculated LogP (~3.2), moderate molecular weight (349.47 g/mol), and presence of hydrogen-bond acceptors fulfill criteria for passive diffusion across the blood-brain barrier [3]. The tertiary amines in the piperazine ring (pKa ~8.5–9.0) may facilitate protonation-dependent transport in the brain microenvironment [9].
Conformational Dynamics: Molecular docking simulations suggest the cinnamyl group’s planarity and the piperazine ring’s flexibility enable adaptive binding within receptor pockets. The benzylacetamide tail occupies auxiliary hydrophobic sites, stabilizing ligand-receptor complexes [3] [9].
Table 2: Experimental Pharmacological Profiling
| Target | Activity | Experimental Model | Reference Compound |
|---|---|---|---|
| Dopamine D₂ receptor | IC₅₀ = 120 nM | In vitro competitive binding | Haloperidol (IC₅₀ = 0.3 nM) |
| Serotonin 5-HT₁ₐ | 40% partial agonism | Cell-based functional assay | Serotonin (100% efficacy) |
This multi-receptor profile positions the compound as a lead structure for novel CNS agents. Its piperazine-cinnamyl synergy offers a template for developing ligands targeting mood disorders, with research efforts focusing on optimizing selectivity to minimize off-target effects [3] [9]. Future directions include computational studies to identify engagement with sigma receptors or NMDA channels, potentially expanding its therapeutic utility [3].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6